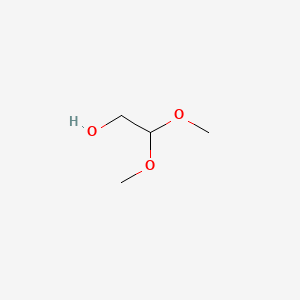

2,2-Dimethoxyethanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2-dimethoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-6-4(3-5)7-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPNCQTUZYWFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184921 | |

| Record name | 2,2-Dimethoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30934-97-5 | |

| Record name | 2,2-Dimethoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30934-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030934975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5USE33Y47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 2,2-Dimethoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2,2-dimethoxyethanol, a versatile organic compound, and details the modern spectroscopic techniques used for its structural elucidation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and clear data presentation to facilitate its application in scientific research.

Chemical Properties of this compound

This compound, also known as glycolaldehyde dimethyl acetal, is a stable and versatile organic molecule. Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₃ | [1][2] |

| Molecular Weight | 106.12 g/mol | [1][3] |

| CAS Number | 30934-97-5 | [1][4] |

| Appearance | Colorless to Yellow Liquid | |

| Boiling Point | 68 °C at 21 mmHg | [4] |

| Density | 1.050 g/mL | [1] |

| Purity | 96% - 98% | [4] |

| Storage Temperature | Room temperature, under inert atmosphere |

Structure Elucidation of this compound

The structural confirmation of this compound is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, which, when combined, allows for an unambiguous determination of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are instrumental in confirming its structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three different types of protons in the molecule.

-

A singlet for the six protons of the two equivalent methoxy (-OCH₃) groups.

-

A triplet for the two protons of the methylene (-CH₂-) group adjacent to the hydroxyl group.

-

A triplet for the one proton of the methine (-CH-) group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display three signals, one for each of the three unique carbon environments in the molecule.

-

A signal for the two equivalent methoxy carbons.

-

A signal for the methylene carbon.

-

A signal for the methine carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl group) |

| ~2950-2850 | C-H stretch (alkane) |

| ~1120-1050 | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. When subjected to mass spectrometry, this compound will fragment in a predictable manner.

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 106, corresponding to the molecular weight of the compound. Key fragmentation patterns include the loss of a methoxy group (-OCH₃) resulting in a peak at m/z = 75, and the loss of a hydroxymethyl group (-CH₂OH) leading to a peak at m/z = 75.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

Data Acquisition (¹H NMR):

-

Tune and shim the spectrometer to the sample.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: pulse angle of 30-90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

Data Acquisition (¹³C NMR):

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of this compound directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Alternatively, for transmission IR, place a drop of the liquid between two KBr or NaCl plates.

Data Acquisition:

-

Record a background spectrum of the empty accessory.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

-

The sample is vaporized and separated on a capillary column.

-

The separated components are then introduced into the mass spectrometer.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

The mass spectrum is recorded over a mass range of m/z 30-200.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its structural elucidation.

Caption: Molecular structure of this compound.

Caption: Logical workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 2,2-Dimethoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a laboratory-scale method for the synthesis and purification of 2,2-dimethoxyethanol, a valuable building block in organic synthesis. The described methodology focuses on a two-step process commencing from the readily available precursor, 2-chloro-1,1-dimethoxyethane. Detailed experimental protocols, data presentation in tabular format, and a visual representation of the experimental workflow are included to facilitate practical application in a research setting.

Synthesis Methodology

The synthesis of this compound can be effectively achieved through a nucleophilic substitution reaction on 2-chloro-1,1-dimethoxyethane. A common and efficient method involves the use of a carboxylate salt, such as sodium acetate, to displace the chloride, followed by hydrolysis of the resulting ester intermediate. This two-step approach is generally preferred over direct substitution with a strong base like sodium hydroxide to minimize potential side reactions, such as elimination.

Step 1: Acetoxylation of 2-chloro-1,1-dimethoxyethane

In this step, 2-chloro-1,1-dimethoxyethane is reacted with a nucleophilic acetate source, typically sodium acetate, in a suitable solvent. This reaction proceeds via an SN2 mechanism to form 2,2-dimethoxyethyl acetate.

Step 2: Hydrolysis of 2,2-dimethoxyethyl acetate

The intermediate ester is then hydrolyzed under basic conditions to yield the final product, this compound, and a salt byproduct.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis and purification of this compound.

Synthesis of 2,2-dimethoxyethyl acetate

Materials:

-

2-chloro-1,1-dimethoxyethane

-

Sodium acetate, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 2-chloro-1,1-dimethoxyethane in anhydrous DMF, add anhydrous sodium acetate.

-

Heat the reaction mixture and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-dimethoxyethyl acetate.

Synthesis of this compound

Materials:

-

Crude 2,2-dimethoxyethyl acetate

-

Methanol

-

Sodium methoxide solution (25 wt% in methanol)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude 2,2-dimethoxyethyl acetate in methanol.

-

Cool the solution in an ice bath and add a catalytic amount of sodium methoxide solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until the starting material is consumed.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

Purification of this compound

Procedure:

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Collect the fraction at the appropriate boiling point to obtain the pure product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-chloro-1,1-dimethoxyethane | C₄H₉ClO₂ | 124.57 | 97-97-2 |

| This compound | C₄H₁₀O₃ | 106.12 | 30934-97-5 |

Table 1: Physical Properties of Key Compounds [1][2]

| Parameter | Value |

| Typical Yield (overall) | 70-85% |

| Purity (after distillation) | >98% |

| Boiling Point (of this compound) | 148-150 °C (at atmospheric pressure) |

Table 2: Typical Reaction Parameters and Product Characteristics

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

-

δ ~3.70 ppm (d, 2H): Methylene protons (-CH₂OH) coupled to the adjacent methine proton.

-

δ ~4.50 ppm (t, 1H): Methine proton (-CH(OCH₃)₂) coupled to the adjacent methylene protons.

-

δ ~3.40 ppm (s, 6H): Methoxy protons (-OCH₃).

-

δ ~2.50 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift of this peak can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

-

δ ~103 ppm: Methine carbon (-CH(OCH₃)₂).

-

δ ~65 ppm: Methylene carbon (-CH₂OH).

-

δ ~55 ppm: Methoxy carbons (-OCH₃).

Infrared (IR) Spectroscopy

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.[3][4]

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.[3]

-

~1120-1040 cm⁻¹: C-O stretching vibrations of the acetal and alcohol groups.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

References

- 1. 2-Chloro-1,1-dimethoxyethane | C4H9ClO2 | CID 60986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C4H10O3 | CID 542381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectroscopic Analysis of 2,2-Dimethoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-Dimethoxyethanol (CAS: 30934-97-5), also known as glycolaldehyde dimethyl acetal. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented with generalized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₁₀O₃

-

Molecular Weight: 106.12 g/mol [1]

-

Structure:

(Source: PubChem CID 542381)

Spectroscopic Data Presentation

The following sections summarize the core spectroscopic data for this compound. All quantitative data are presented in structured tables for clarity and ease of comparison.

Experimental NMR spectra for this compound are not widely available in public databases. The data presented below are predicted values generated using computational models and are intended to serve as a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | ~2.5 - 4.0 | Singlet (broad) | 1H |

| -CH(OCH₃)₂ | ~4.5 | Triplet | 1H |

| -CH₂OH | ~3.5 | Doublet | 2H |

| -OCH₃ | ~3.3 | Singlet | 6H |

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Label) | Chemical Shift (δ, ppm) |

| -C H(OCH₃)₂ | ~103 |

| -C H₂OH | ~65 |

| -OC H₃ | ~55 |

The IR spectrum of this compound is characterized by absorptions corresponding to its alcohol and acetal functional groups. Data is available from an ATR-FTIR measurement.[1]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3600 - 3200 | O-H stretch (H-bonded) | Alcohol (-OH) | Strong, Broad |

| 3000 - 2850 | C-H stretch | Alkane (sp³) | Strong |

| 1300 - 1000 | C-O stretch | Acetal, Alcohol | Strong |

Mass spectrometry of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The molecular ion peak (M⁺) is expected at an m/z of 106. Common fragmentation patterns involve the cleavage of C-C and C-O bonds.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 106 | [C₄H₁₀O₃]⁺• (Molecular Ion) | - |

| 75 | [CH(OCH₃)₂]⁺ | •CH₂OH |

| 45 | [CH₂OH]⁺ | •CH(OCH₃)₂ |

| 31 | [OCH₃]⁺ | •CH(OCH₃)(CH₂OH) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters should be optimized by the operator.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be at least 4 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Use a standard single-pulse sequence. Set the spectral width to cover the expected range (e.g., 0-12 ppm). Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Use a proton-decoupled pulse sequence. Set a wider spectral width (e.g., 0-220 ppm). A larger number of scans (from hundreds to thousands) will be necessary due to the low natural abundance of ¹³C.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol and allowing it to dry completely.[3]

-

-

Background Measurement:

-

With the clean, empty ATR crystal, acquire a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.[4]

-

Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final infrared spectrum.

-

-

Cleaning:

-

After the measurement, carefully wipe the sample off the crystal using a soft tissue. If necessary, use a tissue lightly dampened with a suitable solvent to remove any residue.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Transfer the solution to a 1.5 mL glass autosampler vial.

-

-

Instrumental Parameters (Typical):

-

Injector: Set to a temperature sufficient to vaporize the sample and solvent (e.g., 250°C). Use a split or splitless injection mode.

-

GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min) to ensure separation of components.

-

MS Interface: Set the transfer line temperature to be equal to or slightly higher than the final oven temperature (e.g., 250°C).

-

Ion Source: Use electron ionization (EI) at 70 eV. Set the ion source temperature to ~230°C.

-

Mass Analyzer: Scan a mass range appropriate for the analyte and expected fragments (e.g., m/z 30-200).

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum associated with that peak to identify the molecular ion and characteristic fragment ions. Compare the spectrum to a library database (e.g., NIST) for confirmation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical sample like this compound.

References

Physical properties of 2,2-Dimethoxyethanol: boiling point, density, solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2-Dimethoxyethanol, a valuable building block in organic synthesis. This document collates available data on its boiling point, density, and solubility, supported by detailed experimental protocols for their determination.

Core Physical Properties

This compound, also known as glycolaldehyde dimethyl acetal, is a diether and alcohol with the chemical formula C₄H₁₀O₃. Its physical characteristics are crucial for its application in various chemical processes, including as a solvent and an intermediate in the synthesis of more complex molecules.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 68 °C | at 21 mmHg |

| Density | 1.050 g/mL | Not Specified |

| Solubility in Water | Miscible (predicted) | Standard Temperature and Pressure |

| Solubility in Organic Solvents | High (predicted in nonpolar and moderately polar aprotic solvents) | Standard Temperature and Pressure |

Solubility Profile

Water Solubility : The presence of a hydroxyl (-OH) group allows this compound to form hydrogen bonds with water, suggesting it is likely miscible. The ether linkages also contribute to its polarity, further enhancing its affinity for polar solvents like water.

Organic Solvent Solubility : As a molecule with both polar (hydroxyl) and nonpolar (methyl) characteristics, this compound is anticipated to be soluble in a wide range of organic solvents.[1]

-

High Solubility/Miscibility is expected in polar aprotic solvents such as acetone and ethyl acetate, as well as in alcohols like methanol and ethanol due to the potential for hydrogen bonding and dipole-dipole interactions.

-

Good Solubility is also predicted in nonpolar solvents like toluene and hexane, owing to the presence of the nonpolar diether portion of the molecule.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the boiling point, density, and solubility of a liquid compound such as this compound. These protocols are based on established laboratory techniques.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the micro-boiling point or Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube filled with a heating fluid, such as mineral oil.

-

The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[2]

Diagram: Experimental Workflow for Boiling Point Determination

Caption: Workflow for determining boiling point using the Thiele tube method.

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined with high accuracy using simple laboratory equipment.[1]

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure using a Graduated Cylinder and Balance:

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A known volume of the liquid sample (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature of the liquid should be recorded as density is temperature-dependent.

Diagram: Logical Relationship for Density Calculation

References

An In-depth Technical Guide to (±)-3-Methyl-2-oxovaleric Acid Sodium Salt

A Note on CAS Number: The inquiry specified CAS number 30934-97-5, which corresponds to 2,2-dimethoxyethanol. However, based on the detailed request for a technical guide focused on properties and applications relevant to researchers and drug development professionals, it is presumed that the compound of interest is the biologically active metabolite, (±)-3-Methyl-2-oxovaleric acid sodium salt (CAS 3715-31-9), which is a key intermediate in amino acid metabolism. This guide will focus on the latter compound.

Core Properties

(±)-3-Methyl-2-oxovaleric acid sodium salt, also known as (±)-Sodium 3-methyl-2-oxovalerate or DL-α-Keto-β-methylvaleric acid sodium salt, is the sodium salt of a branched-chain α-keto acid.[1][2] It is a key metabolite in the catabolism of the essential amino acid isoleucine.[3][4]

Chemical and Physical Properties

The chemical and physical properties of (±)-3-Methyl-2-oxovaleric acid sodium salt are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3715-31-9 | [1] |

| Molecular Formula | C₆H₉NaO₃ | [2] |

| Molecular Weight | 152.12 g/mol | [1] |

| Synonyms | (±)-Sodium 3-methyl-2-oxovalerate, 3-Methyl-2-oxopentanoic acid sodium salt, DL-α-Keto-β-methylvaleric acid sodium salt, Ketoisoleucine sodium salt | [1] |

| Appearance | Solid | [5] |

| Melting Point | 204-206 °C | [2] |

| Solubility | Soluble in PBS (pH 7.2) at ≥10 mg/ml; Sparingly soluble in DMSO (1-10 mg/ml) | [6] |

| Storage Temperature | 2-8°C | [1] |

Biological Activity and Applications

(±)-3-Methyl-2-oxovaleric acid sodium salt is a crucial molecule in the study of amino acid metabolism and related genetic disorders. Its primary applications in research and drug development stem from its role as a metabolic intermediate and a biomarker.

Role in Branched-Chain Amino Acid Metabolism

This compound is an intermediate in the degradation pathway of the branched-chain amino acid (BCAA) isoleucine.[3] The breakdown of BCAAs is a critical process for energy production, particularly in muscle tissue.[7] (±)-3-Methyl-2-oxovaleric acid is formed from isoleucine via transamination and is subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[4][8]

Substrate for α-Keto Acid Dehydrogenases

A primary application of (±)-3-Methyl-2-oxovaleric acid sodium salt in research is as a substrate to investigate the specificity, distribution, and kinetics of α-keto acid dehydrogenases, particularly the BCKAD complex.[1][9] Studying the activity of this enzyme complex is vital for understanding BCAA metabolism and its dysregulation in various diseases.

Maple Syrup Urine Disease (MSUD)

(±)-3-Methyl-2-oxovaleric acid is a key biomarker for Maple Syrup Urine Disease (MSUD), an autosomal recessive metabolic disorder.[3][10] MSUD is caused by a deficiency in the BCKAD complex, leading to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids, including 3-methyl-2-oxovaleric acid, in the blood, urine, and cerebrospinal fluid.[4][8][11] This accumulation is neurotoxic and can lead to severe neurological damage if untreated.[3][8] The characteristic sweet odor of the urine in MSUD patients is attributed to the buildup of these metabolites.[6]

| Metabolite Concentration in MSUD | |

| Affected Metabolites | Elevated levels of branched-chain amino acids (leucine, isoleucine, valine) and their corresponding α-keto acids (including 3-methyl-2-oxovaleric acid) are observed in plasma and urine.[12][13] |

| Diagnostic Marker | Persistently elevated leucine and the presence of alloisoleucine are pathognomonic for MSUD.[13] |

Insulin Secretion

α-ketomonocarboxylic acids, including 3-methyl-2-oxovaleric acid, have been shown to trigger insulin release from pancreatic β-cells.[14] The proposed mechanism involves the inhibition of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and subsequent insulin secretion. This property makes it a compound of interest in the study of insulin signaling and diabetes.[15][16]

Experimental Protocols

Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Activity Assay

This protocol describes a general method for measuring the activity of the BCKAD complex using a branched-chain α-keto acid as a substrate.

Objective: To determine the rate of NADH production resulting from the oxidative decarboxylation of (±)-3-Methyl-2-oxovaleric acid by the BCKAD complex.

Materials:

-

Tissue homogenate or isolated mitochondria

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4)

-

(±)-3-Methyl-2-oxovaleric acid sodium salt (substrate)

-

Cofactors: NAD+, Coenzyme A (CoA), Thiamine pyrophosphate (TPP), MgSO₄

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing the assay buffer and cofactors.

-

Add the enzyme source (tissue homogenate or mitochondria) to the cuvette and incubate for a short period to allow for temperature equilibration.

-

Initiate the reaction by adding a known concentration of (±)-3-Methyl-2-oxovaleric acid sodium salt.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Record the absorbance at regular time intervals for a set duration.

-

Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Express enzyme activity as nmol of NADH formed per minute per milligram of protein.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. physoc.org [physoc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diagnosis of an intermediate case of maple syrup urine disease: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 10. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. myadlm.org [myadlm.org]

- 13. medlink.com [medlink.com]

- 14. Mechanism of the insulin-releasing action of alpha-ketoisocaproate and related alpha-keto acid anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

2,2-Dimethoxyethanol: A Versatile C2 Synthon for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethoxyethanol, also known as glycolaldehyde dimethyl acetal, is a valuable and versatile precursor in modern organic synthesis.[1][2] Structurally, it is the dimethyl acetal of glycolaldehyde, a feature that defines its primary reactivity. As a stable, easily handled liquid, it serves as a robust C2 synthon, effectively delivering a masked aldehyde functionality for the construction of complex molecular architectures, particularly heterocyclic scaffolds of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, core reactivity, and applications, with a focus on detailed experimental protocols and reaction mechanisms.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 30934-97-5 | [1][3] |

| Molecular Formula | C₄H₁₀O₃ | [1][4] |

| Molecular Weight | 106.12 g/mol | [1][4] |

| Appearance | Colorless liquid | |

| Density | 1.050 g/mL | [3] |

| Boiling Point | 146.1 °C (at 760 mmHg); 68 °C (at 21 mmHg) | [3][4] |

| Melting Point | < -76 °C | [3][4] |

| Flash Point | 42.2 °C | [4] |

| Refractive Index | 1.4130 | [3] |

| SMILES | COC(CO)OC | [2][3] |

| InChIKey | NYPNCQTUZYWFGG-UHFFFAOYSA-N |[2][3] |

Safety Information

According to the Globally Harmonized System (GHS), this compound is classified as a combustible liquid that causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated fume hood, are essential when handling this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its identity as a protected aldehyde. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to unmask the highly reactive aldehyde functionality in situ. This allows for controlled reactions with a wide range of nucleophiles.

Its primary application is as a two-carbon building block in the synthesis of various molecular frameworks, most notably nitrogen-containing heterocycles.

Synthesis of Substituted Indoles

A prominent application of this compound is in the synthesis of substituted indoles, a core scaffold in numerous pharmaceuticals and natural products. The reaction with substituted anilines, often referred to as a modified Sundberg indole synthesis, provides a direct route to 5-substituted indoles, which can be challenging to access through classical methods like the Fischer synthesis.[5]

The general workflow involves the reaction of a substituted aniline with this compound under acidic conditions. The acid catalyzes both the formation of an intermediate enamine and the subsequent intramolecular electrophilic aromatic substitution to form the indole ring.

Figure 1. General workflow for indole synthesis.

Reaction Mechanism: Acid-Catalyzed Indole Formation

The mechanism for the acid-catalyzed cyclization is a key aspect of this transformation.

-

Initial Reaction: The aniline nitrogen attacks the acetal carbon of this compound (or its protonated form), leading to the formation of an N-(2,2-dimethoxyethyl)aniline intermediate.

-

Acetal Hydrolysis & Enamine Formation: In the presence of acid, the acetal is hydrolyzed to reveal the aldehyde, which rapidly equilibrates with the corresponding enamine.

-

Electrophilic Attack: The enamine tautomer undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the aniline. This is the key ring-forming step.

-

Aromatization: The resulting intermediate loses a proton and a molecule of water to aromatize, yielding the final indole product.

References

An In-depth Technical Guide to the Synthesis and Characterization of Glycolaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Glycolaldehyde Dimethyl Acetal (also known as 2,2-dimethoxyethanol), a valuable building block in organic synthesis. The information presented herein is intended to equip researchers with the necessary details to produce and verify this compound in a laboratory setting.

Introduction

Glycolaldehyde dimethyl acetal (CAS No. 30934-97-5) is the protected form of glycolaldehyde, the simplest hydroxy aldehyde. The acetal functional group provides stability and prevents the aldehyde from undergoing undesired reactions, such as polymerization or oxidation, which glycolaldehyde itself is prone to.[1][2] This stability makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[3] This document details a common synthetic route and the analytical methods used for its characterization.

Physicochemical Properties

Glycolaldehyde dimethyl acetal is a liquid at room temperature. Its key physical and chemical properties are summarized in the table below.[4][5][6]

| Property | Value |

| Molecular Formula | C₄H₁₀O₃ |

| Molecular Weight | 106.12 g/mol |

| CAS Number | 30934-97-5 |

| Appearance | Colorless Liquid |

| Boiling Point | 68 °C @ 21 mmHg (28 hPa)[4][5] |

| Melting Point | < -76 °C[4] |

| Density | 1.050 g/mL[4][5] |

| Refractive Index (n²⁰/D) | 1.413[4][5] |

| Solubility | Miscible with water[5][6] |

| pKa (Predicted) | 14.83 ± 0.10[6] |

Synthesis of Glycolaldehyde Dimethyl Acetal

The most common method for synthesizing acetals is the acid-catalyzed reaction of an aldehyde with an excess of an alcohol.[7][8] In the case of glycolaldehyde dimethyl acetal, this involves the reaction of glycolaldehyde with methanol in the presence of an acid catalyst. The reaction is reversible, and water must be removed to drive the equilibrium toward the formation of the acetal product.

Caption: Chemical reaction for the acid-catalyzed synthesis of glycolaldehyde dimethyl acetal.

This protocol describes a general procedure for the synthesis of glycolaldehyde dimethyl acetal.

Materials:

-

Glycolaldehyde (or its dimer)

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Toluene or Benzene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Diethyl ether or Dichloromethane (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add glycolaldehyde and a 10-fold molar excess of anhydrous methanol. Add a suitable solvent for azeotropic water removal, such as toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01-0.05 molar equivalents).

-

Reflux: Heat the mixture to reflux. Water will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours).

-

Quenching: Cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. If a biphasic mixture is present, separate the layers. Extract the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL). Combine all organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent and excess methanol.

-

Purification: Purify the crude product by vacuum distillation to obtain pure glycolaldehyde dimethyl acetal.

References

- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 2. US7420093B2 - Process for the preparation of glycolaldehyde - Google Patents [patents.google.com]

- 3. Glycolaldehyde dimethyl acetal, 98%, stab. with ca 0.1% sodium carbonate | Fisher Scientific [fishersci.ca]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Glycolaldehyde dimethyl acetal, 98%, stab. with ca 0.1% sodium carbonate | Fisher Scientific [fishersci.ca]

- 6. guidechem.com [guidechem.com]

- 7. Aldehyde - Wikipedia [en.wikipedia.org]

- 8. ymerdigital.com [ymerdigital.com]

Initial Investigations into 2,2-Dimethoxyethanol as a Solvent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethoxyethanol, a promising yet under-explored solvent for chemical synthesis and pharmaceutical applications. This document consolidates available data on its physicochemical properties, synthesis, and purification, and explores its potential utility in various organic reactions and drug development based on the characteristics of related compounds. While detailed experimental protocols and extensive solubility data are still emerging, this guide aims to serve as a foundational resource for researchers interested in the evaluation and application of this versatile solvent.

Introduction

This compound, also known as glycolaldehyde dimethyl acetal, is a diether and alcohol functionalized organic solvent. Its unique structure, featuring both hydrogen bond-accepting ether groups and a hydrogen bond-donating hydroxyl group, suggests a versatile solvency profile with the potential to be a valuable medium for a range of chemical transformations. This guide provides an initial compilation of its known properties and potential applications to encourage further investigation into its utility in research and development, particularly within the pharmaceutical industry where solvent selection is critical for reaction optimization, purification, and formulation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its consideration as a solvent in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀O₃ | [1][2] |

| Molecular Weight | 106.12 g/mol | [1][2] |

| CAS Number | 30934-97-5 | [1][2] |

| Appearance | Colorless liquid | |

| Density | 1.050 g/mL | [1] |

| Boiling Point | 68 °C at 21 mmHg | [1] |

| Melting Point | < -76 °C | [1] |

| Flash Point | 66 °C | |

| Refractive Index | 1.4130 | [1] |

| Synonyms | Glycolaldehyde dimethyl acetal, 2-hydroxyacetaldehyde dimethyl acetal | [2] |

Synthesis and Purification

Synthesis

This compound is synthesized from the reaction of glycolaldehyde with methanol in the presence of an acid catalyst. The reaction involves the formation of a hemiacetal followed by a second nucleophilic attack by methanol to form the stable acetal.

A general workflow for the synthesis is depicted below:

Caption: General synthesis workflow for this compound.

Experimental Protocol (General Procedure):

-

To a solution of glycolaldehyde in an excess of anhydrous methanol, a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic resin) is added.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The excess methanol is removed under reduced pressure.

-

The crude product is then purified by fractional distillation.

Purification

Purification of this compound is typically achieved by fractional distillation, often under reduced pressure to prevent decomposition of the thermally sensitive acetal group.[3]

Experimental Protocol (General Fractional Distillation):

-

The crude this compound is placed in a round-bottom flask with boiling chips.

-

A fractional distillation apparatus is assembled, ensuring all glassware is dry. The column should be insulated to maintain a proper temperature gradient.

-

The system is evacuated to the desired pressure.

-

The flask is heated gently and evenly. The fraction distilling at the correct boiling point and refractive index is collected.[3]

A general workflow for purification by distillation is shown below:

Caption: General workflow for the purification of this compound.

Potential Applications as a Solvent

The unique combination of ether and alcohol functionalities in this compound suggests its potential as a versatile solvent in various organic reactions.

Nucleophilic Substitution and Elimination Reactions

The polarity and hydrogen bonding capabilities of a solvent significantly influence the outcome of substitution and elimination reactions.[4][5] As a polar protic solvent, this compound can solvate both cations and anions. Its ability to hydrogen bond with leaving groups could stabilize them, potentially favoring SN1 and E1 pathways. Conversely, its ability to solvate the nucleophile might hinder SN2 reactions to some extent compared to polar aprotic solvents.[6] However, its diether backbone provides a less protic environment than traditional alcohols, which could offer a unique balance for controlling selectivity.

Crystallization

The choice of solvent is crucial for successful crystallization. A good crystallization solvent should dissolve the compound at a higher temperature and have lower solubility at a lower temperature.[7][8] The moderate polarity of this compound could make it a suitable solvent for the crystallization of a range of organic compounds, particularly those with intermediate polarity.

Potential in Drug Development and Pharmaceutical Applications

Glycol ethers and acetals are classes of compounds with established roles in the pharmaceutical industry.[9][10][11]

Drug Formulation and Delivery

Glycol ethers are often used as solvents and penetration enhancers in topical and oral drug formulations due to their miscibility with both aqueous and organic phases.[12] The structural similarity of this compound to these excipients suggests its potential as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs).

Acetal linkages are known to be stable at physiological pH but can be cleaved under the acidic conditions found in tumor microenvironments or within endosomes and lysosomes.[1][13][14] This pH-sensitive property is exploited in the design of prodrugs and drug delivery systems for targeted release. While this compound itself is a stable molecule, its acetal functionality is a key structural motif in such advanced therapeutic strategies.

The potential applications of acetal-containing molecules in drug delivery are illustrated in the following diagram:

Caption: pH-sensitive drug release from an acetal-linked prodrug.

Safety and Handling

This compound is classified as a combustible liquid and may cause skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information:

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

Conclusion

This compound presents itself as a solvent with a potentially valuable and unique set of properties. Its combination of ether and alcohol functionalities suggests a broad solvency range and the ability to participate in hydrogen bonding, making it an interesting candidate for a variety of organic reactions. While its application in drug development is not yet established, the known utility of related glycol ethers and acetals in pharmaceutical formulations and drug delivery systems points to promising avenues for future research. This guide provides a foundational summary of the current knowledge on this compound, and it is hoped that it will stimulate further detailed investigations into its solvent properties and applications, ultimately expanding the toolbox of solvents available to researchers and drug development professionals. Further studies are required to generate comprehensive solubility data and detailed experimental protocols to fully realize the potential of this solvent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C4H10O3 | CID 542381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. quora.com [quora.com]

- 7. unifr.ch [unifr.ch]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. greenchemindustries.com [greenchemindustries.com]

- 10. Glycol Ether — Bell Chem | News | Chemical Supplier Florida — Bell Chem [bellchem.com]

- 11. Glycol ethers - Wikipedia [en.wikipedia.org]

- 12. Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2,2-Dimethoxyethanol: Safety, Handling, and Disposal for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,2-Dimethoxyethanol in a laboratory setting. The information compiled is intended to support researchers, scientists, and professionals in drug development in maintaining a safe working environment. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally related compounds, such as 2-Methoxyethanol and 1,2-Dimethoxyethane, to provide a more complete safety profile. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key procedures.

Chemical and Physical Properties

This compound, also known as hydroxyacetaldehyde dimethyl acetal, is a combustible liquid. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₃ | [1] |

| Molecular Weight | 106.12 g/mol | [1] |

| CAS Number | 30934-97-5 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 68 °C | [2] |

| Melting Point | < -76 °C | [2] |

| Flash Point | 66 °C | [2] |

| Density | 1.05 g/cm³ | [2] |

Safety and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 4 | None | Warning | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

Source: PubChem[1]

Toxicological Data

Symptoms of Exposure (based on related compounds):

-

Inhalation: May cause respiratory tract irritation, coughing, headache, dizziness, and drowsiness.[3][6]

-

Skin Contact: Causes skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation, which may include redness, pain, and watering.[1]

-

Ingestion: May be harmful if swallowed.[4]

Experimental Protocols

Safe Handling Protocol

Objective: To provide a step-by-step procedure for the safe handling of this compound to minimize exposure risk.

Materials:

-

This compound

-

Appropriate Personal Protective Equipment (PPE):

-

Chemical safety goggles

-

Face shield (if there is a risk of splashing)

-

Chemical-resistant gloves (e.g., nitrile rubber, neoprene)

-

Flame-retardant lab coat

-

Closed-toe shoes

-

-

Chemical fume hood

-

Glassware

-

Pipettes and pipette aids

-

Secondary containment tray

Procedure:

-

Preparation: Before handling, ensure that the chemical fume hood is functioning correctly. Place a secondary containment tray within the fume hood to contain any potential spills.

-

Don PPE: Put on all required personal protective equipment.

-

Transporting: When moving the chemical from storage to the work area, use a secondary container to prevent spills in case the primary container breaks.

-

Dispensing:

-

Perform all operations involving the transfer or use of this compound inside a certified chemical fume hood.

-

Ground all equipment to prevent static discharge, which could ignite the combustible liquid.[7]

-

Use only spark-proof tools.

-

Carefully open the container. Avoid inhaling any vapors.

-

Use a pipette or a graduated cylinder to transfer the required amount of the liquid. Never pipette by mouth.

-

-

Post-Handling:

-

Tightly seal the container of this compound immediately after use.

-

Clean any contaminated surfaces within the fume hood.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Storage Protocol

Objective: To outline the requirements for the safe storage of this compound to prevent accidents and degradation of the chemical.

Procedure:

-

Container: Store in the original, tightly sealed container.

-

Location:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[7]

-

Store in a designated flammable liquids storage cabinet.

-

-

Segregation:

-

Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.

-

Do not store with food, drink, or animal feed.

-

-

Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

Emergency Procedures

Spill Response Protocol

Objective: To provide a clear procedure for responding to a spill of this compound.

Procedure:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Increase ventilation in the area, if it is safe to do so.

-

Control Ignition Sources: Extinguish all nearby sources of ignition.

-

Containment:

-

For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

-

For large spills, dike the area to prevent spreading.

-

-

Cleanup:

-

Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

-

-

Decontamination: Clean the spill area with soap and water.

-

Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Disposal

Objective: To ensure the safe and environmentally responsible disposal of this compound waste.

Procedure:

-

Waste Collection:

-

Collect all waste containing this compound in a designated, properly labeled, and sealed container.

-

Do not mix with incompatible wastes.

-

-

Disposal:

-

Dispose of the chemical waste through a licensed hazardous waste disposal company.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of down the drain or in the regular trash.

-

Potential Metabolic Pathway and Toxicity Mechanism

Disclaimer: Specific metabolic and signaling pathways for this compound have not been well-documented. The following diagram illustrates a potential metabolic pathway based on the known metabolism of the structurally similar compound, 2-Methoxyethanol. The toxicity of 2-Methoxyethanol is primarily attributed to its metabolite, methoxyacetic acid (MAA).[9][10][11] It is plausible that this compound could be metabolized to an intermediate that is then converted to methoxyacetaldehyde and subsequently to methoxyacetic acid. However, this has not been experimentally confirmed for this compound.

Caption: Potential metabolic activation of this compound to a toxic metabolite.

Experimental Workflows

The following diagrams illustrate logical workflows for key laboratory procedures involving this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Workflow for responding to a this compound spill.

This guide is intended as a resource for trained laboratory personnel. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before working with any chemical.

References

- 1. This compound | C4H10O3 | CID 542381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-DIMETHOXY ETHANOL | CymitQuimica [cymitquimica.com]

- 3. nj.gov [nj.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. hmdb.ca [hmdb.ca]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. ARCHIVED - Priority Substances List Assessment Report for 2-Methoxyethanol - Canada.ca [canada.ca]

- 10. The role of metabolism in 2-methoxyethanol-induced testicular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,2-Dimethoxyethanol as a Protecting Group for Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in drug development and discovery, the strategic protection and deprotection of functional groups is paramount. Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in a molecule. The formation of cyclic acetals is a robust and widely employed strategy for the protection of aldehydes due to their stability across a broad range of reaction conditions, especially basic and nucleophilic environments.

This document provides detailed application notes and protocols for the use of 2,2-dimethoxyethanol as a versatile protecting group for aldehydes. The resulting 4-methoxy-1,3-dioxolane offers a stable protected form that can be efficiently cleaved under specific acidic conditions to regenerate the parent aldehyde. These protocols are designed to be a practical guide for researchers in academic and industrial settings.

Principle and Advantages

The protection of an aldehyde with this compound proceeds via an acid-catalyzed nucleophilic addition to form a five-membered cyclic acetal, specifically a 4-methoxy-1,3-dioxolane. The reaction is reversible and is typically driven to completion by the removal of water.

Advantages of using this compound include:

-

Formation of a Stable Cyclic Acetal: The resulting 1,3-dioxolane is thermodynamically favored and stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions.

-

Mild Deprotection Conditions: The acetal can be readily hydrolyzed back to the aldehyde under mild aqueous acidic conditions.

-

Potential for Modified Reactivity and Solubility: The presence of the methoxy group in the protecting moiety may subtly influence the solubility and reactivity profile of the protected molecule.

Reaction Schematics

Protection of an Aldehyde:

Deprotection of the Acetal:

Experimental Protocols

Protocol 1: Protection of an Aldehyde using this compound

This protocol describes a general procedure for the protection of an aldehyde as its 4-methoxy-1,3-dioxolane derivative.

Materials:

-

Aldehyde (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Acid Catalyst (e.g., p-Toluenesulfonic acid (p-TSA, 0.01-0.05 eq), Camphorsulfonic acid (CSA), or a Lewis acid such as Sc(OTf)₃)

-

Dean-Stark apparatus (for toluene) or molecular sieves (4 Å) (for DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the aldehyde (1.0 eq), this compound (1.2 eq), and anhydrous toluene.

-

Add the acid catalyst (e.g., p-TSA, 0.02 eq).

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Alternatively, if using DCM, add the aldehyde, this compound, and activated 4 Å molecular sieves to a flask under an inert atmosphere. Add the acid catalyst and stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If an acid catalyst was used, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a 4-Methoxy-1,3-dioxolane

This protocol outlines the hydrolysis of the acetal to regenerate the parent aldehyde.

Materials:

-

Protected Aldehyde (1.0 eq)

-

Acetone/Water mixture (e.g., 9:1 v/v) or THF/Water

-

Acid Catalyst (e.g., 1M Hydrochloric acid (HCl), Acetic acid, or Amberlyst-15)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Brine

Procedure:

-

Dissolve the 4-methoxy-1,3-dioxolane derivative in a mixture of acetone and water (9:1).

-

Add a catalytic amount of a strong acid (e.g., a few drops of 1M HCl) or a milder acid like acetic acid.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. Gentle heating may be applied to accelerate the reaction if necessary.

-

Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution.

-

Remove the organic solvent (acetone or THF) under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to yield the deprotected aldehyde.

-

Purify by column chromatography or distillation if required.

Quantitative Data

The following tables provide representative data for the protection of various aldehydes and the deprotection of their corresponding 4-methoxy-1,3-dioxolane derivatives. Note: This data is illustrative and based on typical acetal formation reactions; actual results may vary.

Table 1: Protection of Various Aldehydes with this compound

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | p-TSA (2) | Toluene | 4 | Reflux | 92 |

| 2 | Cyclohexanecarboxaldehyde | CSA (5) | DCM | 8 | 25 | 88 |

| 3 | Heptanal | Sc(OTf)₃ (1) | Toluene | 3 | Reflux | 95 |

| 4 | Cinnamaldehyde | p-TSA (2) | Toluene | 6 | Reflux | 85 |

Table 2: Deprotection of 4-Methoxy-1,3-dioxolanes

| Entry | Substrate (R=) | Acid Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Phenyl | 1M HCl | Acetone/H₂O (9:1) | 1 | 25 | 96 |

| 2 | Cyclohexyl | Acetic Acid/H₂O | THF | 4 | 40 | 91 |

| 3 | n-Hexyl | Amberlyst-15 | Acetone/H₂O (9:1) | 2 | 25 | 98 |

| 4 | Cinnamyl | 1M HCl | Acetone/H₂O (9:1) | 1.5 | 25 | 90 |

Visualizations

Reaction Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of a 4-methoxy-1,3-dioxolane from an aldehyde and this compound.

Caption: Acid-catalyzed formation of a 4-methoxy-1,3-dioxolane.

Experimental Workflow

The general workflow for the protection and subsequent deprotection of an aldehyde is depicted below.

Caption: General workflow for aldehyde protection and deprotection.

Conclusion

The use of this compound as a protecting group for aldehydes offers a reliable and effective method for their temporary masking in complex synthetic routes. The formation of the stable 4-methoxy-1,3-dioxolane and its subsequent cleavage under mild acidic conditions make it a valuable tool for organic chemists. The protocols and data presented herein provide a solid foundation for the application of this protecting group strategy in research and development.

Application Notes and Protocols for the Formation of Acetals Using 2,2-Dimethoxyethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions while other parts of a molecule are being modified. Acetals are one of the most common and robust protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic conditions.[1][2] 2,2-Dimethoxyethanol offers a unique reagent for this purpose, creating an acetal that incorporates an ether functionality, which can influence solubility and downstream reactivity. This document provides a detailed protocol for the formation of acetals using this compound, including the reaction mechanism, experimental procedures, and data interpretation.

The formation of acetals is an acid-catalyzed nucleophilic addition of an alcohol to a carbonyl group.[3][4] The reaction proceeds through a hemiacetal intermediate, which then reacts with a second equivalent of the alcohol to form the stable acetal.[4] The overall process is reversible and often requires the removal of water to drive the equilibrium towards the product.[5][6]

Reaction Mechanism:

The acid-catalyzed formation of an acetal from a carbonyl compound and this compound follows a well-established multi-step mechanism:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4][7]

-

Nucleophilic Attack: A molecule of this compound acts as a nucleophile, attacking the activated carbonyl carbon.[4]

-

Deprotonation: A base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion to form a hemiacetal.[4]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[4]

-

Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the elimination of a water molecule, forming a resonance-stabilized oxonium ion.[4]

-

Second Nucleophilic Attack: A second molecule of this compound attacks the oxonium ion.

-

Final Deprotonation: A final deprotonation step yields the acetal and regenerates the acid catalyst.

Experimental Workflow Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Application Notes and Protocols: 2,2-Dimethoxyethanol in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 2,2-dimethoxyethanol and its derivatives as versatile building blocks in the synthesis of various biologically relevant heterocyclic compounds. The methodologies highlighted herein offer efficient routes to novel pyrrolinones and pyrazoles, classes of compounds with significant potential in medicinal chemistry.

Introduction